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3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes a Friedel-Crafts acylation to introduce the pyrrolidinylcarbonyl group. This is followed by hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and oxidizing agents for the hydroxylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets. The hydroxy and carbonyl groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The pyrrolidinyl group may also play a role in modulating the compound’s biological effects by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of the pyrrolidinylcarbonyl group.
4-Hydroxybenzoic acid: Lacks the pyrrolidinylcarbonyl group, making it less complex.
3-Hydroxybenzoic acid: Similar but lacks the additional substituents on the benzene ring.
Uniqueness: 3-Hydroxy-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the presence of the pyrrolidinylcarbonyl group, which may confer specific biological activities not seen in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-11-14(18(22)23)6-7-15(16)12-4-3-5-13(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSPWLRDDCMETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692093 |
Source
|
Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-64-5 |
Source
|
Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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